molecular formula C27H40N4O6 B218353 DiBAC4(3) CAS No. 110425-49-5

DiBAC4(3)

Cat. No.: B218353
CAS No.: 110425-49-5
M. Wt: 516.6 g/mol
InChI Key: ATJCYSYHWGQAET-BUHFOSPRSA-N
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Preparation Methods

The synthesis of DiBAC4(3) involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified through crystallization or chromatography to achieve a high degree of purity .

Chemical Reactions Analysis

DiBAC4(3) primarily undergoes reactions related to its function as a membrane potential indicator. Upon membrane depolarization, it enters the cytosol and binds to lipid membranes and intracellular proteins. This binding results in a fluorescence change, which can be measured using flow cytometry or fluorescence microscopy . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Scientific Research Applications

DiBAC4(3) has a wide range of applications in scientific research:

Mechanism of Action

DiBAC4(3) exerts its effects by entering depolarized cells and binding to intracellular proteins or membranes. This binding results in an increase in fluorescence, which can be measured to determine changes in membrane potential. The compound is particularly useful for studying the activation of large-conductance calcium-activated potassium channels in arterial smooth muscle cells . It can also be used to detect the hyperpolarizing effects of hydrogen sulfide donors in vascular smooth muscle cells .

Comparison with Similar Compounds

DiBAC4(3) is unique in its ability to provide a slow-response measurement of membrane potential changes. Similar compounds include:

DiBAC4(3) stands out due to its high sensitivity and ability to provide detailed information about membrane potential dynamics in various biological systems.

Properties

CAS No.

110425-49-5

Molecular Formula

C27H40N4O6

Molecular Weight

516.6 g/mol

IUPAC Name

1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+

InChI Key

ATJCYSYHWGQAET-BUHFOSPRSA-N

SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC

Isomeric SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC

Synonyms

is(1,3-dibutylbarbiturate)trimethine oxonol
bis(1,3-dibutylbarbituric acid)trimethyne oxonol
di-BA-C4
diBA-C4
DiBaC4

Origin of Product

United States

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